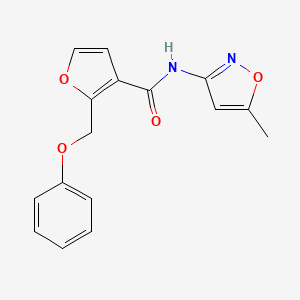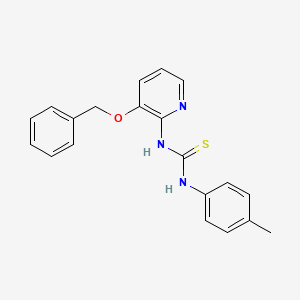
2-(4-氨基-2-氯苯氧基)乙酸叔丁酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate: is an organic compound with a complex structure that includes a tert-butyl ester group, an amino group, and a chlorophenoxy moiety
科学研究应用
Chemistry: tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of different functional groups on biological activity. It may serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate typically involves the reaction of 4-amino-2-chlorophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
化学反应分析
Types of Reactions: tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Derivatives with different substituents on the aromatic ring.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced functional groups.
Hydrolysis Products: The corresponding carboxylic acid and alcohol.
作用机制
The mechanism of action of tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and chloro groups can influence the compound’s binding affinity and specificity towards its targets. The ester group may also play a role in the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion.
相似化合物的比较
- tert-Butyl 2-(4-amino-2-fluorophenoxy)acetate
- tert-Butyl 2-(4-amino-2-bromophenoxy)acetate
- tert-Butyl 2-(4-amino-2-methylphenoxy)acetate
Comparison: tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. Compared to its fluorinated, brominated, or methylated analogs, the chloro derivative may exhibit different physicochemical properties, such as solubility and stability. These differences can impact the compound’s suitability for specific applications, making it a valuable compound for research and development.
属性
IUPAC Name |
tert-butyl 2-(4-amino-2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBMAYQQXPPSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)
![6-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoic acid](/img/structure/B2540074.png)
![2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2540075.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2540080.png)
![Methyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride](/img/structure/B2540082.png)
![1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2540086.png)
![2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2540087.png)
![8-(furan-2-ylmethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540088.png)
![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2540089.png)
![4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE](/img/structure/B2540091.png)

![(Z)-2-(pyridin-3-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2540094.png)
